Dnmdp

Description

Structure

3D Structure

Properties

IUPAC Name |

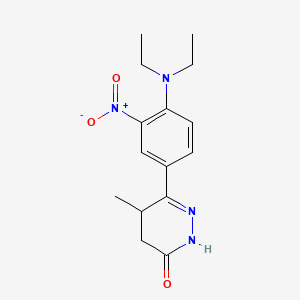

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSSKNZHADPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of DNMDP involves several key steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the piperidine and methoxyphenyl groupsThe final step involves the attachment of the methoxyphenyl group under specific reaction conditions .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic route to improve yield and reduce production costs. Current methods involve the use of advanced organic synthesis techniques and purification processes to obtain high-purity this compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

DNMDP undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. .

Reduction: this compound can be reduced to form different reduction products. .

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups. .

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield various piperidine-containing compounds .

Scientific Research Applications

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a compound that has garnered attention for its selective cytotoxicity in cancer cells . It functions by inhibiting phosphodiesterases 3A and 3B (PDE3A and PDE3B) and inducing interactions between PDE3A/B and SFLN12 .

Anticancer Activity

This compound has demonstrated selective cell-killing effects in various cancer cell lines . In a study of 766 cancer cell lines, this compound selectively killed 22 cell lines, which correlated with elevated expression of PDE3A . Cancer cell lines, including NCI-H1734, are killed by this compound, while others, like A549, are unaffected . The compound is active against a subset of cancer cell lines across different lineages, exhibiting nanomolar potency without apparent toxicity in non-tumorigenic cell lines .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship (SAR) of this compound analogs to improve cellular activity and pharmacokinetic properties . This involves evaluating this compound analogs using phenotypic viability assays to identify compounds with suitable pharmacokinetic properties for in vivo analysis . For instance, BRD9500, an analog of this compound, has shown activity in an SK-MEL-3 xenograft model of cancer . The (R)-enantiomer of this compound is significantly more active than the (S)-enantiomer .

CRISPR Screening

Genome-wide CRISPR screening has been used to identify genes required for this compound sensitivity . One significant finding from these screens is the identification of AIP as essential for this compound-induced cancer cell killing . Ectopic expression of AIP can sensitize cells to this compound, and conversely, increased PDE3A levels can compensate for the loss of AIP .

Biochemical Assays

This compound analogs have been tested for their biochemical inhibition of PDE3A and PDE3B . Halogenation of the phenyl ring can increase PDE3A/B biochemical inhibition . However, some this compound analogs are potent PDE3 inhibitors without showing cellular activity, indicating that PDE3 inhibition alone is insufficient for the observed cytotoxic effects .

Xenograft Model

In a xenograft experiment, the compound ( R)-30 (an analog of this compound) demonstrated strong antitumor activity at 50 mg/kg QD, with a T/C relative area of 0.09 and a T/C weight of 0.16 (p < 0.001 and p < 0.05 vs vehicle, respectively) . The unbound plasma level of ( R)-30 at 24 hours was >100-fold the EC50 against SK-MEL-3 cells at a dose of 50 mg/kg QD .

Cell Line Sensitivity

This compound-sensitive cell lines, such as NCI-H2122 (lung cancer) and COLO741 (melanoma), show similar activity levels, while this compound-insensitive cell lines like HCT116 (colorectal cancer) and IMR90 (normal lung fibroblast) remain inactive, which mirrors the results obtained using HeLa and A549 cells .

Data Tables

| Compound | Cell Line | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | HeLa | 10-100 | |

| This compound | NCI-H1563 | 10-100 | |

| This compound | NCI-H2122 | 10-100 | |

| This compound | A549 | >1000 | |

| This compound | MCF7 | >1000 | |

| This compound | PC3 | >1000 |

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions.

Implications for Cancer Therapy

Mechanism of Action

The mechanism of action of DNMDP involves the induction of complex formation between phosphodiesterase 3A and schlafen family member 12 proteins. This compound acts as a molecular glue, stabilizing the interaction between these two proteins and promoting the formation of a heterotetrameric complex . This complex formation leads to the activation of schlafen family member 12 RNase activity, resulting in the cleavage of specific RNA substrates and the inhibition of protein translation . The global inhibition of translation ultimately leads to cell death in cancer cells expressing high levels of both proteins .

Comparison with Similar Compounds

Key Properties of DNMDP

Comparison with Similar Compounds

PDE3 Inhibitors: Cytotoxic vs. Non-Cytotoxic

This compound belongs to the PDE3 inhibitor class but uniquely induces cytotoxicity, unlike non-cytotoxic PDE3 inhibitors such as levosimendan, milrinone, and cilostazol . These compounds compete with this compound for PDE3A binding but fail to activate SLFN12-dependent cell death, underscoring this compound’s novel mechanism .

Comparative Analysis of PDE3 Inhibitors

Structural Analogues of this compound

Structure-activity relationship (SAR) studies reveal that this compound’s nitro group and (R)-configuration are critical for potency. Analogues like BRD9500 retain PDE3A affinity (IC₅₀: 2 nM) but show improved pharmacokinetic properties, enabling in vivo efficacy in SK-MEL-3 xenografts .

SAR of this compound Analogues

Contrast with Broad-Spectrum Cytotoxic Agents

Unlike cisplatin or doxorubicin, this compound’s cytotoxicity is highly selective for PDE3A-high cancers (Z-score: −4 to −8.5) . For example, this compound spares A549 (TP53 wild-type) cells but kills 22/766 cancer cell lines, including melanoma and cervical cancers .

Critical Unanswered Questions

How does PDE3A-SLFN12 interaction trigger apoptosis?

Can this compound analogues overcome pharmacokinetic limitations in humans?

Are there biomarkers beyond PDE3A/SLFN12 for patient stratification?

Biological Activity

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that has garnered attention for its selective cytotoxic effects on certain cancer cell lines. Its biological activity primarily involves the modulation of phosphodiesterase 3A (PDE3A) and the induction of complex formation with Schlafen family member 12 (SLFN12), leading to apoptosis in sensitive cancer cells. This article explores the mechanisms of this compound's action, its effects on various cancer cell lines, and relevant case studies highlighting its therapeutic potential.

Interaction with PDE3A and SLFN12

This compound selectively inhibits PDE3A and PDE3B, which are enzymes involved in the hydrolysis of cyclic nucleotides, thus regulating cellular responses to G protein-coupled receptor activation. However, this compound’s mechanism of inducing cancer cell death does not solely rely on inhibiting PDE3A enzymatic activity. Research indicates that this compound promotes a neomorphic interaction between PDE3A and SLFN12, which is essential for its cytotoxic effects .

- PDE3A Role : Upon binding with this compound, PDE3A forms a complex with SLFN12. This interaction enhances SLFN12's RNase activity, which is crucial for the apoptotic response in cancer cells .

- SLFN12 Function : SLFN12 is implicated in cellular differentiation and quiescence, but its role in this compound-induced cytotoxicity suggests a novel function related to RNA metabolism and apoptosis .

Cytotoxicity Across Cancer Cell Lines

This compound has been tested across a wide array of cancer cell lines to evaluate its efficacy. A notable study screened 766 cancer cell lines, identifying 22 that exhibited significant sensitivity to this compound treatment. The sensitivity correlated strongly with the expression levels of PDE3A and SLFN12 .

Table 1: Sensitivity of Cancer Cell Lines to this compound

| Cell Line | EC50 (µM) | Sensitivity Level | Notes |

|---|---|---|---|

| HeLa | <0.1 | High | Induces apoptosis via caspase activation |

| NCI-H1734 | <0.1 | High | Selective killing observed |

| NCI-H1563 | 10-100 | Moderate | Correlates with PDE3A expression |

| A549 | >1 | Low | Resistant to this compound |

| MCF7 | >1 | Low | No significant response |

Case Study 1: HeLa Cells

In HeLa cervical carcinoma cells, treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and poly ADP ribose polymerase (PARP) cleavage. The study demonstrated that depletion of PDE3A led to resistance against this compound, emphasizing the necessity of this enzyme for the compound's efficacy .

Case Study 2: Melanoma Cell Lines

Further investigations into melanoma cell lines revealed that those expressing high levels of both PDE3A and SLFN12 were particularly sensitive to this compound. This finding suggests that co-expression may serve as a predictive biomarker for response to treatment .

Research Findings and Future Directions

Recent research has focused on optimizing this compound analogs to enhance their potency and reduce potential side effects. These studies indicate that modifications in the chemical structure can lead to improved pharmacological properties while maintaining selectivity for cancer cells over normal cells .

Table 2: Optimized Analogues of this compound

| Compound Name | Potency (EC50) | Targeted Enzymes | Notes |

|---|---|---|---|

| Optimized-DNMDP | <0.05 | PDE3A | Enhanced selectivity |

| Analog-1 | <0.1 | PDE3B | Maintains cytotoxic effect |

| Analog-2 | >0.5 | Non-selective | Lower efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.